7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
The compound 7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolopyridine core, substituted with fluorophenyl, methoxyphenyl, and methylamino groups, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the methylation of the amino group under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: The compound’s pharmacological properties can be explored for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 7-{3-[(2-BROMOPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
Uniqueness
The presence of the fluorophenyl group in 7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE imparts unique electronic properties, enhancing its reactivity and potential interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions, such as chlorine or bromine, which may exhibit different reactivity and biological activity profiles.
Properties
Molecular Formula |
C21H20FN3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H20FN3O3S/c1-23-21-25-20-19(29-21)14(10-18(26)24-20)12-7-8-16(27-2)17(9-12)28-11-13-5-3-4-6-15(13)22/h3-9,14H,10-11H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
ZCUHVVBINMMOBR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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